molecular formula C8H14N2 B7763405 5-ethyl-1-isopropyl-1H-pyrazole

5-ethyl-1-isopropyl-1H-pyrazole

Cat. No.: B7763405
M. Wt: 138.21 g/mol
InChI Key: FFRURPBNKDRDMQ-UHFFFAOYSA-N
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Description

5-ethyl-1-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-isopropyl-1H-pyrazole typically involves the condensation of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives. For instance, the condensation of 1,3-diketones with arylhydrazines can yield substituted pyrazoles . Another approach involves the use of transition-metal catalysts and photoredox reactions .

Industrial Production Methods

Industrial production methods for pyrazoles often utilize efficient and scalable processes. One-pot multicomponent reactions are favored due to their simplicity and high yield. These methods can involve the use of carboxylic acids and (hetero)arenes under specific conditions .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-4-8-5-6-9-10(8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRURPBNKDRDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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